molecular formula C22H22N2O3S B296156 3-[(2,3-dimethylphenyl)sulfamoyl]-4-methyl-N-phenylbenzamide

3-[(2,3-dimethylphenyl)sulfamoyl]-4-methyl-N-phenylbenzamide

Cat. No.: B296156
M. Wt: 394.5 g/mol
InChI Key: PORAJPYXAQNKBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2,3-dimethylphenyl)sulfamoyl]-4-methyl-N-phenylbenzamide, also known as DMSB, is a sulfonamide-based compound that has been widely studied for its potential applications in scientific research. This compound has shown promising results in various fields, including medicinal chemistry, pharmacology, and biochemistry. In

Mechanism of Action

The mechanism of action of 3-[(2,3-dimethylphenyl)sulfamoyl]-4-methyl-N-phenylbenzamide is not fully understood, but studies have suggested that it may act as an inhibitor of carbonic anhydrase, an enzyme that plays a role in various physiological processes such as acid-base balance and fluid secretion. Additionally, this compound has been shown to inhibit the activity of histone deacetylases, enzymes that are involved in the regulation of gene expression.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its antitumor and anti-inflammatory properties, this compound has been shown to have antioxidant activity, making it a potential candidate for the treatment of oxidative stress-related diseases. Additionally, this compound has been shown to have neuroprotective properties, with studies demonstrating its ability to protect against neuronal damage caused by oxidative stress.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-[(2,3-dimethylphenyl)sulfamoyl]-4-methyl-N-phenylbenzamide in lab experiments is its relatively low toxicity, making it a safer alternative to other compounds that may have adverse effects on cells or organisms. Additionally, this compound has been shown to have good solubility in various solvents, making it easier to work with in the lab. However, one limitation of using this compound is its limited stability, which may affect its effectiveness in certain experiments.

Future Directions

There are several future directions for the study of 3-[(2,3-dimethylphenyl)sulfamoyl]-4-methyl-N-phenylbenzamide. One area of research is the development of this compound derivatives with improved properties, such as increased potency or selectivity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, the use of this compound in combination with other compounds may lead to synergistic effects, providing new avenues for the development of novel therapeutics.

Synthesis Methods

The synthesis of 3-[(2,3-dimethylphenyl)sulfamoyl]-4-methyl-N-phenylbenzamide involves the reaction of 3-aminobenzoic acid with 2,3-dimethylphenyl isocyanate and p-toluenesulfonyl chloride. The resulting product is then subjected to a reduction reaction using lithium aluminum hydride to yield this compound. This method has been optimized and improved over the years, resulting in higher yields and purity of this compound.

Scientific Research Applications

3-[(2,3-dimethylphenyl)sulfamoyl]-4-methyl-N-phenylbenzamide has been extensively studied for its potential applications in scientific research. It has been shown to have antitumor activity, with studies demonstrating its ability to inhibit the growth of various cancer cell lines. Additionally, this compound has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

Properties

Molecular Formula

C22H22N2O3S

Molecular Weight

394.5 g/mol

IUPAC Name

3-[(2,3-dimethylphenyl)sulfamoyl]-4-methyl-N-phenylbenzamide

InChI

InChI=1S/C22H22N2O3S/c1-15-8-7-11-20(17(15)3)24-28(26,27)21-14-18(13-12-16(21)2)22(25)23-19-9-5-4-6-10-19/h4-14,24H,1-3H3,(H,23,25)

InChI Key

PORAJPYXAQNKBN-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=CC=C3)C)C

Canonical SMILES

CC1=C(C(=CC=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=CC=C3)C)C

Origin of Product

United States

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